molecular formula C14H16O B3190953 4-Tert-butylnaphthalen-1-OL CAS No. 50483-32-4

4-Tert-butylnaphthalen-1-OL

Cat. No.: B3190953
CAS No.: 50483-32-4
M. Wt: 200.28 g/mol
InChI Key: CGKJTQFVWGRAMC-UHFFFAOYSA-N
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Description

4-Tert-butylnaphthalen-1-OL, also known as 4-t-Butyl-1-naphthol, 4-Hydroxy-1-tert.-butyl-naphthalin, 4-tert-Butyl-1naphthol, 1-hydroxy-4-tert.-butyl-naphthalene, and 1-Naphthalenol,4-(1,1-dimethylethyl), is a chemical compound with the molecular formula C14H16O . Its average mass is 200.276 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a hydroxyl group at the 1-position and a tert-butyl group at the 4-position . The structure determination of small molecule compounds can be achieved using techniques such as X-ray crystallography and 3D electron diffraction .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.27600 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.

Future Directions

While the future directions for 4-Tert-butylnaphthalen-1-OL are not explicitly mentioned in the search results, the development of new multicomponent strategies for the rapid synthesis of versatile biologically relevant heterocycles is a potential future direction . This could potentially involve the use of this compound.

Properties

IUPAC Name

4-tert-butylnaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKJTQFVWGRAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514961
Record name 4-tert-Butylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50483-32-4
Record name 4-tert-Butylnaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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